三氟哌啶醇

描述

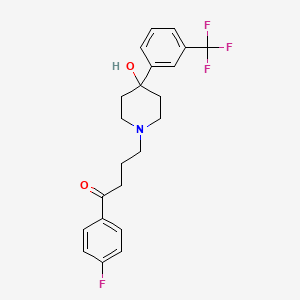

三氟哌啶醇是一种典型的抗精神病药物,属于丁酰苯类药物。 它于 1959 年在杨森制药公司被发现,以其高效力和严重副作用而闻名,包括迟发性运动障碍和其他锥体外系效应 。 三氟哌啶醇主要用于治疗精神病,包括躁狂症和精神分裂症 .

科学研究应用

三氟哌啶醇有几个科学研究应用:

化学: 它作为研究丁酰苯类衍生物合成和反应性的模型化合物。

生物学: 研究人员使用三氟哌啶醇来研究多巴胺受体拮抗剂对细胞过程的影响。

工业: 三氟哌啶醇的合成和生产方法对开发抗精神病药物的有效生产工艺具有重要意义。

5. 作用机理

三氟哌啶醇通过拮抗大脑中的多巴胺受体发挥作用,尤其是 D2 受体 。这种作用减少了多巴胺能神经元的活性,这被认为可以缓解精神病症状。 此外,三氟哌啶醇可能影响其他神经递质系统,从而对其整体药理特性做出贡献 .

作用机制

Target of Action

Trifluperidol is a typical antipsychotic of the butyrophenone chemical class . It has general properties similar to those of haloperidol . It is known to interact with the central nervous system and may increase its depressant activities .

Mode of Action

It is believed to interact with the central nervous system and may increase its depressant activities . For example, it may increase the central nervous system depressant activities of Methotrimeprazine .

Biochemical Pathways

It is known that trifluperidol may interact with various drugs, potentially affecting their pathways . For example, it may increase the central nervous system depressant activities of Methotrimeprazine .

Pharmacokinetics

It is known that trifluperidol may interact with various drugs, potentially affecting their pharmacokinetics .

Result of Action

It is known to cause relatively more severe side effects, especially tardive dyskinesia and other extrapyramidal effects .

生化分析

Biochemical Properties

Trifluperidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine receptor antagonist, particularly targeting the D2 receptors. This interaction inhibits the action of dopamine, a neurotransmitter involved in mood regulation, cognition, and motor control. By blocking dopamine receptors, Trifluperidol helps alleviate symptoms of psychosis .

Cellular Effects

Trifluperidol exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on dopamine receptors affects the downstream signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects contribute to the therapeutic benefits of Trifluperidol in managing psychotic disorders .

Molecular Mechanism

The molecular mechanism of Trifluperidol involves its binding interactions with dopamine receptors. By binding to the D2 receptors, Trifluperidol inhibits the action of dopamine, preventing its binding and subsequent activation of the receptor. This inhibition leads to a decrease in dopamine-mediated signaling, which is associated with the reduction of psychotic symptoms. Additionally, Trifluperidol may also interact with other neurotransmitter receptors, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trifluperidol change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Trifluperidol remains stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to Trifluperidol in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Trifluperidol vary with different dosages in animal models. At therapeutic doses, Trifluperidol effectively reduces psychotic symptoms without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including severe extrapyramidal symptoms and potential neurotoxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, while higher doses lead to increased risk of adverse effects .

Metabolic Pathways

Trifluperidol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes. These metabolic processes result in the formation of metabolites, which may have different pharmacological properties compared to the parent compound. Trifluperidol’s effects on metabolic flux and metabolite levels are essential considerations in understanding its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Trifluperidol is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target sites in the central nervous system. The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific tissues. These interactions influence the compound’s pharmacokinetics and contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of Trifluperidol plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other biomolecules. Post-translational modifications and targeting signals may direct Trifluperidol to specific compartments or organelles, influencing its pharmacological effects. Understanding the subcellular localization of Trifluperidol is essential for elucidating its mechanism of action and therapeutic potential .

准备方法

三氟哌啶醇的合成涉及几个关键步骤:

工业生产方法通常遵循类似的合成路线,但针对大规模生产进行了优化,以确保高收率和纯度。

化学反应分析

三氟哌啶醇经历各种化学反应,包括:

氧化: 这种反应可以改变分子内的官能团,可能改变其药理特性。

还原: 还原反应会影响化合物的稳定性和反应性。

取代: 常见的取代反应试剂包括卤素和其他亲电试剂,它们可以取代分子内的特定官能团。

这些反应形成的主要产物取决于使用的具体条件和试剂。

相似化合物的比较

三氟哌啶醇与其他丁酰苯类衍生物类似,例如氟哌啶醇和度冷丁。 它按重量计的效力要高得多,并且会引起更严重的副作用 。三氟哌啶醇结构中的独特三氟甲基基团使其具有高效力和独特的药理特性。

类似化合物

氟哌啶醇: 另一种具有类似性质但效力较低的丁酰苯类抗精神病药。

度冷丁: 主要用作止吐剂和镇静剂,具有不同的副作用谱。

氟奋乃静: 一种吩噻嗪类抗精神病药,其化学结构不同,但治疗用途相似。

属性

IUPAC Name |

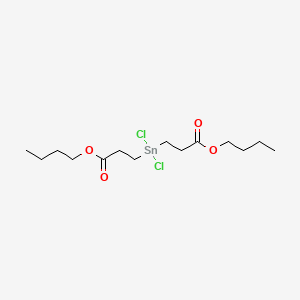

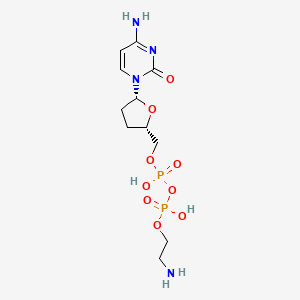

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMXUUPHFNMNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023703 | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749-13-3 | |

| Record name | Trifluperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Trifluperidol?

A1: Trifluperidol primarily acts as a dopamine (D2) receptor antagonist. [, , ] This means it binds to the D2 receptor, preventing dopamine from binding and exerting its effects.

Q2: Does Trifluperidol interact with other receptors in the brain?

A2: Research suggests Trifluperidol can also interact with other neurotransmitter systems, including:

- N-methyl-D-aspartate (NMDA) receptors: Studies show Trifluperidol acts as a subtype-selective NMDA receptor antagonist, particularly at the NR1a/NR2B subtype. []

- β-adrenergic receptors: Trifluperidol has demonstrated an inhibitory effect on β-adrenergic receptors and coupled adenylate cyclase activity. [] This adrenolytic effect may contribute to some of its side effects.

Q3: What is the molecular formula and weight of Trifluperidol?

A3: Trifluperidol has the molecular formula C22H23F4NO2 and a molecular weight of 413.41 g/mol.

Q4: What spectroscopic techniques have been used to characterize Trifluperidol?

A4: Several spectroscopic methods have been employed for Trifluperidol analysis, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR has been particularly useful in studying the interaction of Trifluperidol with cyclodextrins, revealing information about binding sites and affinities. []

- Mass Spectrometry (MS): MS techniques, particularly in combination with Gas Chromatography (GC-MS), have been utilized to quantify Trifluperidol levels in biological samples, such as plasma. []

- Fluorescence Spectroscopy: Trifluperidol exhibits fluorescence under specific conditions, and this property has been investigated for potential analytical applications. []

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Trifluperidol?

A5: While the provided research doesn't offer a detailed ADME profile for Trifluperidol, some insights are available:

Q6: What preclinical models have been used to investigate the effects of Trifluperidol?

A6: Various animal models have been employed to study Trifluperidol's effects, including:

- Rodent models of catalepsy: These models assess the cataleptic potential of Trifluperidol, a common side effect of antipsychotic drugs. Studies have shown varying degrees of sensitivity to Trifluperidol-induced catalepsy across different rat strains, suggesting a role of genetic factors. [, ]

- Rodent models of intestinal motility: Trifluperidol's impact on intestinal motility has been studied in cats. Findings suggest Trifluperidol can increase intestinal tone and motility, and this effect is enhanced when combined with the β-blocker Practolol. []

- Rabbit models of ocular hypertension: Research indicates Trifluperidol can lower intraocular pressure in rabbits, potentially by improving ocular blood flow. [, ] This finding suggests Trifluperidol might have therapeutic potential in treating glaucoma, but further research is needed.

Q7: What clinical studies have been conducted on Trifluperidol?

A7: The provided research mentions several clinical trials evaluating Trifluperidol's efficacy as an antipsychotic drug, particularly in comparison to Chlorpromazine.

Q8: What are the known side effects of Trifluperidol?

A8: As with all antipsychotic medications, Trifluperidol can cause side effects. While the provided research doesn't delve into specific side effects, it does mention the following:

- Extrapyramidal symptoms (EPS): These are movement-related side effects common with typical antipsychotic drugs. [, ] The research highlights the need to balance Trifluperidol's therapeutic benefits with its potential to induce EPS.

- Lactation: A case report describes a non-pregnant female developing lactation while treated with Trifluperidol, suggesting a potential hormonal influence. []

Q9: Are there any known drug interactions with Trifluperidol?

A9: The provided research mentions a specific drug interaction:

- β-blockers: Combining Trifluperidol with the β-blocker Practolol enhanced its effects on intestinal motility in cats. [] This finding emphasizes the importance of considering potential drug interactions when prescribing Trifluperidol.

Q10: What are some areas for future research on Trifluperidol?

A10: The provided research highlights several areas for further investigation, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)